molecular formula C10H7BrFN B2559474 8-Bromo-7-fluoro-1-methylisoquinoline CAS No. 2219370-78-0

8-Bromo-7-fluoro-1-methylisoquinoline

Cat. No. B2559474
M. Wt: 240.075
InChI Key: BMCYTAHXMRLFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“8-Bromo-7-fluoro-1-methylisoquinoline” is a novel heterocyclic molecule that has gained significant attention in the scientific community due to its wide applications in areas such as medicine, agriculture, and material science. It has a molecular weight of 240.07 .


Molecular Structure Analysis

The molecular structure of “8-Bromo-7-fluoro-1-methylisoquinoline” is represented by the InChI Code: 1S/C10H7BrFN/c1-6-9-7(4-5-13-6)2-3-8(12)10(9)11/h2-5H,1H3 .


Physical And Chemical Properties Analysis

“8-Bromo-7-fluoro-1-methylisoquinoline” is a powder that should be stored at room temperature .

Scientific Research Applications

Molecular Characterization and Cytotoxic Studies

8-Bromo-7-fluoro-1-methylisoquinoline derivatives show promise in the field of medicinal chemistry, particularly in cancer research. Studies on 8-hydroxyquinoline derivatives, closely related to 8-Bromo-7-fluoro-1-methylisoquinoline, reveal their potential in forming complexes with metals like Co(III), Ni(II), and Cu(II). These complexes have been characterized and shown to enhance antiproliferative activity against cancer cell lines like MCF-7, a breast cancer cell line. The increase in cytotoxicity suggests potential applications in developing novel anticancer therapies (Kotian et al., 2021).

Photolabile Protecting Group in Biological Studies

The derivative 8-bromo-7-hydroxyquinoline, similar to 8-Bromo-7-fluoro-1-methylisoquinoline, has been utilized as a photolabile protecting group for carboxylic acids. This compound showcases enhanced quantum efficiency compared to other protecting groups and is sensitive to multiphoton-induced photolysis, making it suitable for in vivo studies. Its characteristics like increased solubility and low fluorescence make it a valuable tool in biological research, where it can be used to control the release of biological messengers (Fedoryak & Dore, 2002).

Synthesis Optimization for Drug Discovery

In the realm of drug discovery, the synthesis of key intermediates plays a crucial role. A study focused on the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, an intermediate structurally similar to 8-Bromo-7-fluoro-1-methylisoquinoline, showcases the optimization of the synthesis process. This optimization was achieved through the introduction of a telescoping process, reducing the number of isolation processes and enhancing the overall yield. Such improvements are vital in accelerating the drug discovery process, highlighting the compound's relevance in pharmaceutical manufacturing (Nishimura & Saitoh, 2016).

Exploration in Photophysics and Photochemistry

8-Bromo-7-fluoro-1-methylisoquinoline and its derivatives are also of interest in photophysical and photochemical studies. For instance, the resonance Raman characterization of 8-bromo-7-hydroxyquinoline caged acetate provides insights into the different forms of the compound in aqueous solutions. Understanding the ground-state species and their behavior under various conditions is essential for applications in photochemistry and the design of photoresponsive materials (An et al., 2009).

Safety And Hazards

The safety information for “8-Bromo-7-fluoro-1-methylisoquinoline” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

8-bromo-7-fluoro-1-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c1-6-9-7(4-5-13-6)2-3-8(12)10(9)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCYTAHXMRLFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C(=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-7-fluoro-1-methylisoquinoline

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